molecular formula C12H26N2O B1335137 (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 799260-52-9

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No. B1335137
M. Wt: 214.35 g/mol
InChI Key: VFERUZKEIMQACS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties like acidity, basicity, reactivity with other compounds, and stability would also be studied.


Scientific Research Applications

  • Inhibition of Lipid Peroxidation : Analogs of N-methyl-N-[1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin-4-yl] benzothiazol-2-amine, which share structural similarities with the compound , have been shown to be potent inhibitors of lipid peroxidation. This is attributed to the antioxidant properties of the naphthylaminopiperidine moiety (Domány et al., 1996).

  • Antihypoxic and Anticonvulsive Activity : Bioanalogues of similar compounds were found to have enhanced activity in tests for hypoxia and convulsion in mice, compared to the parent compound. This suggests potential for therapeutic applications in conditions related to hypoxia and seizure disorders (Domány et al., 1994).

  • Antimicrobial Activity Against Plant Pathogens : Derivatives of (3-(piperidin-4-yl)propyl)piperidine exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, indicating potential agricultural applications (Vinaya et al., 2009).

  • Chemical Synthesis and Structure Analysis : Studies have also focused on the synthesis and structural analysis of similar compounds, providing insights into their chemical properties and potential for further chemical modifications. For example, studies on the synthesis of allylic amines and their geometric retention in reactions provide important information for synthetic chemistry applications (Takeuchi and Shiga, 1999).

  • Potential as Cholinesterase and Monoamine Oxidase Inhibitors : Certain indole derivatives of similar compounds have shown promise as cholinesterase and monoamine oxidase inhibitors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).

  • Anticancer Potential : Piperidine derivatives have shown antileukemic activity, particularly in inhibiting the growth of human leukemia cells. This suggests a potential role in cancer research and therapy (Vinaya et al., 2011).

Safety And Hazards

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properties

IUPAC Name

1-methyl-N-(3-propan-2-yloxypropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-11(2)15-10-4-7-13-12-5-8-14(3)9-6-12/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERUZKEIMQACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209661
Record name 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

CAS RN

799260-52-9
Record name 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799260-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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